An In-depth Technical Guide to Mono-iso-propyl phthalate-3,4,5,6-D4
An In-depth Technical Guide to Mono-iso-propyl phthalate-3,4,5,6-D4
This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and experimental considerations for Mono-iso-propyl phthalate-3,4,5,6-D4. The content is tailored for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative analysis.
Core Chemical Properties
Mono-iso-propyl phthalate-3,4,5,6-D4 is a deuterated form of Mono-iso-propyl phthalate (B1215562), a metabolite of diisopropyl phthalate. The introduction of four deuterium (B1214612) atoms into the benzene (B151609) ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the corresponding non-labeled analyte.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | 2,3,4,5-tetradeuterio-6-propan-2-yloxycarbonylbenzoic acid | [1] |
| Synonyms | Monoisopropyl Phthalate-d4, Phthalic Acid Monoisopropyl Ester-d4 | [1] |
| CAS Number | 2733160-00-2 | [1] |
| Unlabelled CAS Number | 35118-50-4 | [1] |
| Molecular Formula | C₁₁D₄H₈O₄ | [1] |
| Molecular Weight | 212.24 g/mol | [2] |
| Isotopic Enrichment | ≥99 atom % D | [3] |
| Chemical Purity | ≥98% | [1] |
| Appearance | Neat | [4] |
| Storage Conditions | Room temperature | [5] |
Analytical Applications
Mono-iso-propyl phthalate-3,4,5,6-D4 is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Mono-iso-propyl phthalate in various biological and environmental matrices.[5][6] The use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for matrix effects in the analytical instrument.[7] This approach is considered the gold standard for the quantitative analysis of organic micropollutants.[7]
The analytical methods of choice for the detection of phthalate metabolites, including the use of deuterated internal standards, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][8][9] These techniques offer high sensitivity and selectivity for the detection and quantification of these compounds in complex samples.[9]
Experimental Protocols
The following section details a general experimental protocol for the analysis of Mono-iso-propyl phthalate in a biological matrix (e.g., urine) using Mono-iso-propyl phthalate-3,4,5,6-D4 as an internal standard. This protocol is a composite of established methods for phthalate metabolite analysis.[9][10][11]
Sample Preparation and Extraction
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Sample Collection: Collect urine samples in polypropylene (B1209903) containers. To minimize external contamination, avoid using materials containing plastics, especially PVC.
-
Internal Standard Spiking: To a known volume of the urine sample (e.g., 1 mL), add a precise amount of Mono-iso-propyl phthalate-3,4,5,6-D4 solution in a suitable solvent (e.g., methanol) to achieve a final concentration relevant to the expected analyte levels.[10]
-
Enzymatic Hydrolysis (for conjugated metabolites): Phthalate monoesters in urine are often present as glucuronide conjugates. To measure the total concentration, enzymatic deconjugation is necessary.
-
Add β-glucuronidase enzyme to the sample.
-
Incubate the mixture at 37°C for a specified period (e.g., 90 minutes) to allow for complete hydrolysis.
-
-
Solid-Phase Extraction (SPE): This step is for sample clean-up and concentration of the analytes.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes and the internal standard with an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of phthalate metabolites.[9]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[11]
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phthalate monoesters.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.[10]
-
Instrumental Analysis: GC-MS
-
Derivatization: For GC-MS analysis, the carboxylic acid group of the phthalate monoester often requires derivatization to increase its volatility and improve chromatographic performance. This can be achieved by silylation or esterification.
-
Gas Chromatography (GC):
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions for the analyte and the internal standard.[12]
-
Visualizations
The following diagrams illustrate the general workflow for quantitative analysis using a deuterated internal standard and a conceptual representation of the isotope dilution principle.
Caption: General experimental workflow for phthalate metabolite analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. mono-iso-Propyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. esslabshop.com [esslabshop.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
